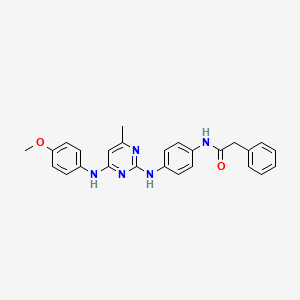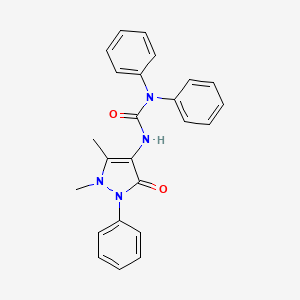![molecular formula C22H23FN4O3 B11242089 2-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11242089.png)
2-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of benzoxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting piperidine-4-carboxylic acid with 1,3-difluorobenzene in the presence of various halogen derivatives.
Coupling with Piperidine: The benzoxazole derivative is then coupled with piperidine to form the intermediate product.
Final Cyclization: The intermediate undergoes cyclization to form the final product, 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Substitution reactions can introduce new substituents onto the benzoxazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .
Applications De Recherche Scientifique
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes involved in signal transduction, and other proteins that play a role in neurological function . The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paliperidone: A similar compound with a benzoxazole ring and piperidine moiety, used as an antipsychotic agent.
Risperidone: Another antipsychotic with structural similarities, particularly in the benzoxazole and piperidine components.
Uniqueness
2-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific substitution pattern and the presence of the hexahydrocinnolinone ring, which may confer distinct pharmacological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C22H23FN4O3 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H23FN4O3/c23-16-5-6-17-19(12-16)30-25-22(17)14-7-9-26(10-8-14)21(29)13-27-20(28)11-15-3-1-2-4-18(15)24-27/h5-6,11-12,14H,1-4,7-10,13H2 |
Clé InChI |
XMQSYDBLHAULEH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11242011.png)
![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242017.png)
![2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11242021.png)
![Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate](/img/structure/B11242022.png)


![N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine](/img/structure/B11242042.png)
![2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B11242043.png)
![2-[4-(2-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11242044.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline](/img/structure/B11242061.png)
![2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B11242066.png)
![11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11242068.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-chlorophenyl)propanamide](/img/structure/B11242071.png)
